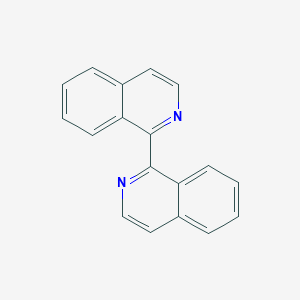
1,1'-联二异喹啉
描述
1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They exhibit the phenomenon of atropisomerism, which is hindered rotation about the C1-C1’ bond .
Synthesis Analysis
1,1’-Biisoquinoline (BINIQ) was obtained in a racemic form by the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which was prepared by the regioselective C-H iodination of 1-(1-naphthyl)isoquinoline .Molecular Structure Analysis
The 1,1’-biisoquinolines are of special interest as steric interactions between nitrogen lone pairs, substituents on the nitrogen, and between H8 and H8’ favor a non-planar geometry in both the free ligands and their chelated metal complexes .Chemical Reactions Analysis
The ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1-C1’ bond). A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .科学研究应用
Ligand in Coordination and Organometallic Chemistry
1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They are used in coordination and organometallic chemistry . The heterocyclic diimine metal-binding domain is widely used as a scaffold in supramolecular chemistry and in interfacial science .
Study of Atropisomerism
These ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1–C1′ bond) . A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .
Investigation of Chirality
The consequences of the chirality within the ligand on the coordination behavior is discussed in detail . This provides valuable insights into the stereochemical characteristics of these compounds .
Synthesis of Macrocyclic Ligands
Macrocyclic ligands incorporating 1,1’-biisoquinoline subunits have been of interest in studying the influence of the additional ring constraints on racemization .
Design of Stereochemically Stable Ligands
1,1’-biisoquinoline is a convenient bidentate ligand, it is known to readily racemize at room temperature . In pursuit of stereochemically stable biisoquinoline-type bidentate ligands with axial chirality, new designs have been proposed .
Development of New Synthetic Pathways
This class of compounds has prompted the development of key synthetic pathways . These pathways are crucial for the production and application of 1,1’-Biisoquinoline in various scientific research fields .
作用机制
- 1,1’-Biisoquinoline is a class of bidentate nitrogen donor ligands within the heterocyclic diimine family . These ligands exhibit the phenomenon of atropisomerism , which refers to hindered rotation about the C1–C1’ bond.
Target of Action
Mode of Action
属性
IUPAC Name |
1-isoquinolin-1-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRNAUFPUDQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318905 | |
| Record name | 1,1'-Biisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biisoquinoline | |
CAS RN |
17999-93-8 | |
| Record name | NSC338038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1,1'-Biisoquinoline is C18H12N2. Its molecular weight is 256.30 g/mol.
A: 1,1'-Biisoquinoline derivatives have been characterized by various spectroscopic methods including 1H NMR, UV-Vis, and fluorescence spectroscopy. [, , , , , , ]
A: 1,1'-Biisoquinoline exhibits atropisomerism due to hindered rotation around the C1-C1' bond. This results in the existence of two enantiomeric forms (Δ/Λ or δ/λ). [, , , ]
A: The chirality inherent to 1,1'-Biisoquinoline influences its coordination to metal centers, leading to the formation of diastereomeric complexes. The stereochemistry at the metal center and the biisoquinoline ligand can significantly impact the complex's properties and reactivity. [, , , , ]
A: 1,1'-Biisoquinoline acts as a bidentate nitrogen donor ligand, forming complexes with various transition metals including ruthenium, osmium, copper, rhodium, iridium, platinum, and silver. [, , , , , , , , , , , , , ]
A: The identity of the metal center greatly affects the complex's electronic structure, spectroscopic properties, and reactivity. For example, ruthenium(II) complexes with 1,1'-Biisoquinoline and terpyridine ligands display distinct redox properties compared to their osmium(II) counterparts. [, , ]
A: Yes, some 1,1'-Biisoquinoline complexes have demonstrated catalytic activity. For instance, ruthenium complexes incorporating this ligand have shown potential as catalysts for water oxidation in acidic media. [] Additionally, Rh(III) complexes have been utilized in the synthesis of 1,1'-biisoquinolines through multicomponent double C–H annulations. []
A: Benzannulation, the fusion of benzene rings onto the 1,1'-Biisoquinoline structure, can significantly alter the photophysical properties of its complexes. This modification influences the energy levels of molecular orbitals, impacting absorption and emission wavelengths. [, ]
A: Several approaches have been employed for the synthesis of 1,1'-Biisoquinolines. These include: * Ullmann coupling of 1-(2-halonaphthalen-1-yl)isoquinolines. [] * Rh(III)-catalyzed multicomponent reactions involving benzils, ammonium acetate, and alkynes. [, ] * Nickel-catalyzed homocoupling of appropriately functionalized isoquinolines. []
A: Yes, the biisoquinoline scaffold can be readily functionalized at various positions. For instance, the introduction of alkyl groups at the 8 and 8' positions is feasible. Additionally, the 4 and 4' positions can be modified with hydroxyl groups, allowing for further derivatization through etherification or esterification reactions. [, ]
A: Yes, computational studies, including density functional theory (DFT) calculations, have been utilized to investigate the electronic structure, rotational barriers, and reactivity of 1,1'-Biisoquinoline and its metal complexes. [, , ] These calculations offer valuable insights into the factors governing the stability and reactivity of these systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



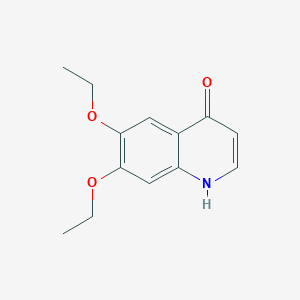

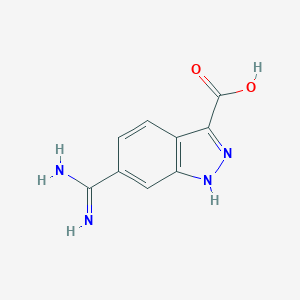
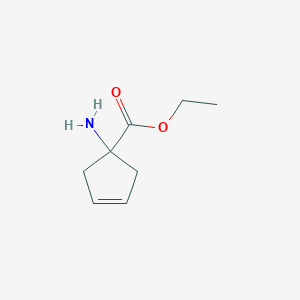
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
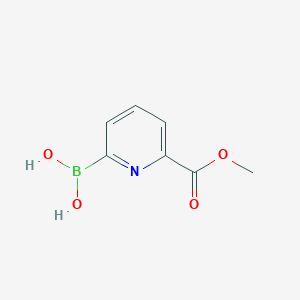
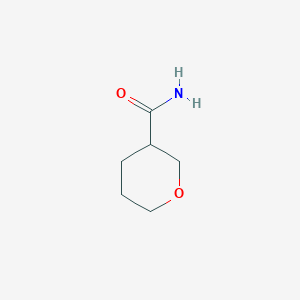
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
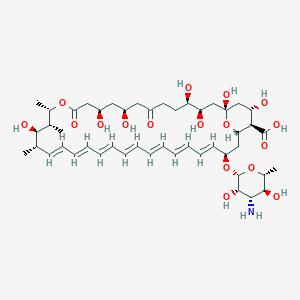
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)
